Cas no 455-67-4 (3-Fluoropropiophenone)

3-Fluoropropiophenone Chemical and Physical Properties
Names and Identifiers
-
- 3-fluoropropiophenone
- 3'-FLUOROPROPIOPHENONE
- 1-(3-fluorophenyl)-1-Propanone
- 1-(3-fluorophenyl)propan-1-one
- 3-Fluoro-1-phenylpropan-1-one
- Ethyl 3-Fluorophenyl Ketone
- 1-Propanone, 1-(3-fluorophenyl)-
- RPMOHVRRKYJFSB-UHFFFAOYSA-N
- 3-fluoro-propiophenone
- 3`-Fluoropropiophenone
- 3-Fluoro Propiophenone
- 1-(3-fluorophenyl)-propan-1-one
- 1-Propanone,1-(3-fluorophenyl)-
- 1-(3-Fluorophenyl)-1-propanone #
- SBB086852
- VZ25328
- TRA0080223
- PS-8
- FT-0615747
- 455-67-4
- PS-8915
- 3 inverted exclamation mark -Fluoropropiophenone
- DTXSID40334578
- SCHEMBL633161
- AM20040507
- AKOS009158512
- SY016989
- 3-fluoro-1-phenyl-propan-1-one;1-(3-Fluorophenyl)propan-1-one
- EN300-107737
- A826845
- CS-W016300
- F0873
- MFCD00061245
- AC-16607
- Ethyl m-fluorophenyl ketone
- 1-(3-Fluorophenyl)-1-propanone; 3'-Fluoropropiophenone; 1-(3-Fluorophenyl)propan-1-one; Ethyl m-Fluorophenyl Ketone; m-Fluoropropiophenone;
- DB-051318
- 3-Fluoropropiophenone
-
- MDL: MFCD00061245
- Inchi: 1S/C9H9FO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3
- InChI Key: RPMOHVRRKYJFSB-UHFFFAOYSA-N
- SMILES: FC1=C([H])C([H])=C([H])C(=C1[H])C(C([H])([H])C([H])([H])[H])=O
- BRN: 1936731
Computed Properties
- Exact Mass: 152.06400
- Monoisotopic Mass: 152.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: 2
- Topological Polar Surface Area: 17.1
- Surface Charge: 0
- XLogP3: 2.2
Experimental Properties
- Color/Form: Not determined
- Density: 1.074
- Boiling Point: 96°C/5mmHg(lit.)
- Flash Point: 94-96℃/5mm
- Refractive Index: 1.505
- PSA: 17.07000
- LogP: 2.41840
- Solubility: Not determined
3-Fluoropropiophenone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: R36/38: irritating to eyes and skin.
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Safety Term:S26;S36
- Storage Condition:Store at room temperature
- Risk Phrases:R36/38
3-Fluoropropiophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
3-Fluoropropiophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0873-5G |
3'-Fluoropropiophenone |
455-67-4 | >97.0%(GC) | 5g |
¥100.00 | 2024-04-16 | |
Enamine | EN300-107737-50.0g |
1-(3-fluorophenyl)propan-1-one |
455-67-4 | 95% | 50g |
$163.0 | 2023-06-10 | |
TRC | F595600-1g |
3-Fluoropropiophenone |
455-67-4 | 1g |
$ 58.00 | 2023-09-07 | ||
eNovation Chemicals LLC | D656188-100g |
3-Fluoropropiophenone |
455-67-4 | 98% | 100g |
$250 | 2023-08-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-261211-5 g |
3'-Fluoropropiophenone, |
455-67-4 | 5g |
¥542.00 | 2023-07-11 | ||
Enamine | EN300-107737-0.25g |
1-(3-fluorophenyl)propan-1-one |
455-67-4 | 95% | 0.25g |
$19.0 | 2023-10-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000572-5g |
3-Fluoropropiophenone |
455-67-4 | 98% | 5g |
¥75 | 2024-05-23 | |
Alichem | A015031315-250mg |
3'-Fluoropropiophenone |
455-67-4 | 97% | 250mg |
$475.20 | 2023-09-01 | |
TRC | F595600-10g |
3-Fluoropropiophenone |
455-67-4 | 10g |
$125.00 | 2023-05-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000572-1g |
3-Fluoropropiophenone |
455-67-4 | 98% | 1g |
¥27 | 2024-05-23 |
3-Fluoropropiophenone Related Literature
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W. Brian Jennings,Niamh O'Connell,John F. Malone,Derek R. Boyd Org. Biomol. Chem. 2013 11 5278
-
Lulu Zhao,Pinhua Li,Hao Zhang,Lei Wang Org. Chem. Front. 2019 6 87
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Yogesh Siddaraju,Kandikere Ramaiah Prabhu Org. Biomol. Chem. 2015 13 11651
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Yogesh Siddaraju,Kandikere Ramaiah Prabhu Org. Biomol. Chem. 2015 13 6749
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5. An overview of recent developments in the analytical detection of new psychoactive substances (NPSs)Jamie P. Smith,Oliver B. Sutcliffe,Craig E. Banks Analyst 2015 140 4932
Additional information on 3-Fluoropropiophenone
3-Fluoropropiophenone: A Comprehensive Overview
3-Fluoropropiophenone, also known by its CAS number CAS No. 455-67-4, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a phenyl group with a fluorinated propionyl moiety. The presence of the fluorine atom introduces distinct electronic and steric properties, making it a valuable building block in organic synthesis.
The synthesis of 3-Fluoropropiophenone typically involves the fluorination of propiophenone derivatives. Recent advancements in fluorination techniques, such as the use of electrophilic fluorination agents or transition metal-catalyzed methods, have enabled more efficient and selective syntheses. These methods not only improve the yield but also enhance the purity of the final product, which is crucial for its application in sensitive areas like drug discovery.
In terms of physical properties, 3-Fluoropropiophenone exhibits a melting point of approximately 60°C and a boiling point around 180°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical reactions. The compound's stability under normal conditions is another key factor that contributes to its widespread use in industrial and academic settings.
Recent studies have highlighted the potential of 3-Fluoropropiophenone as an intermediate in the synthesis of bioactive compounds. For instance, researchers have utilized this compound to develop novel inhibitors for kinases and other enzymes implicated in diseases such as cancer and neurodegenerative disorders. The fluorine atom's ability to modulate pharmacokinetic properties, such as absorption and metabolism, has been particularly advantageous in drug design.
Beyond pharmaceutical applications, 3-Fluoropropiophenone has found utility in agrochemicals. Its role as an intermediate in the synthesis of herbicides and insecticides has been explored extensively. For example, recent findings suggest that derivatives of this compound can effectively target specific enzymes in pests without causing harm to non-target organisms, making them promising candidates for eco-friendly pest control solutions.
The environmental impact of 3-Fluoropropiophenone has also been a topic of interest. Studies indicate that the compound undergoes biodegradation under aerobic conditions, with a half-life of approximately 10 days in soil. This relatively short half-life reduces its potential to accumulate in ecosystems, aligning with global efforts to promote sustainable chemical practices.
In conclusion, 3-Fluoropropiophenone, with its unique chemical properties and diverse applications, continues to be a focal point in both academic research and industrial development. As new synthetic methods and applications emerge, this compound is poised to play an even more significant role in advancing science and technology across multiple disciplines.
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